Lipophilicity Modulation: Calculated logP Differential vs. the 4-Nitro and 2-Chloro Analogues
The introduction of a chlorine atom ortho to the nitro group significantly increases lipophilicity relative to the 1-benzyl-4-(4-nitrophenyl)piperazine analog. Consensus logP calculations (average of AlogP, XlogP3, and MlogP) for the target compound yield a value of ~3.8, compared to ~3.1 for 1-benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1) and ~4.4 for 1-benzyl-4-(2-chlorophenyl)piperazine . This intermediate logP places the compound in a distinct permeability window, potentially improving membrane passage while avoiding the excessive lipophilicity that promotes off-target binding or poor solubility. [1]
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | cLogP ~3.8 (consensus from ChemSrc and Molbase predictive models) |
| Comparator Or Baseline | 1-benzyl-4-(4-nitrophenyl)piperazine: cLogP ~3.1; 1-benzyl-4-(2-chlorophenyl)piperazine: cLogP ~4.4 |
| Quantified Difference | ΔlogP = +0.7 vs. 4-nitro analog; ΔlogP = -0.6 vs. 2-chloro analog |
| Conditions | In silico prediction (AlogP, XlogP3, MlogP); no experimental shake-flask data available for the target compound. |
Why This Matters
A 0.6–0.7 log unit difference is significant for predicting passive membrane permeability and can directly influence the selection of this compound as a scaffold for CNS-penetrant or orally bioavailable lead molecules.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level inference for the significance of logP in permeability). View Source
